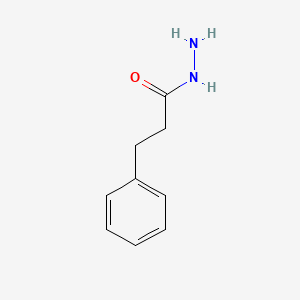

3-Phenylpropanehydrazide

Description

The exact mass of the compound 3-Phenylpropanehydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67600. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenylpropanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylpropanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSUJBFVEXWEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290237 | |

| Record name | 3-phenylpropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3538-68-9 | |

| Record name | Benzenepropanoic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3538-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 67600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003538689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3538-68-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylpropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3538-68-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Phenylpropanehydrazide

Executive Summary

3-Phenylpropanehydrazide (CAS: 3538-68-9), also known as hydrocinnamic acid hydrazide, is a critical acylic hydrazine scaffold in medicinal chemistry. It serves as a primary pharmacophore precursor for the synthesis of nitrogen-rich heterocycles, including 1,2,4-triazoles and 1,3,4-oxadiazoles. These derivatives have demonstrated significant biological relevance as Ghrelin receptor (GHS-R1a) ligands , HIV-1 integrase inhibitors , and potential anti-tubercular agents. This guide provides a definitive physicochemical profile, an optimized synthetic workflow, and analytical standards for researchers utilizing this compound in drug discovery.

Chemical Identity & Structural Analysis

The compound features a flexible propyl linker connecting a lipophilic phenyl ring to a polar, nucleophilic hydrazide terminus. This amphiphilic structure allows for unique binding interactions (π-stacking and H-bond donation/acceptance) but also dictates specific solubility and stability considerations.

| Property | Data |

| IUPAC Name | 3-Phenylpropanehydrazide |

| Common Synonyms | Hydrocinnamic acid hydrazide; 3-Phenylpropionic acid hydrazide |

| CAS Registry Number | 3538-68-9 |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| SMILES | O=C(NN)CCC1=CC=CC=C1 |

| InChI Key | LSSUJBFVEXWEEC-UHFFFAOYSA-N |

Physicochemical Profile

The following data consolidates experimental values and computed properties essential for handling and formulation.

| Property | Value / Description | Context/Notes |

| Physical State | Solid (Crystalline) | Typically white needles or light yellow powder.[1] |

| Melting Point | 134 – 135 °C | Experimental value for pure white crystals [1].[1] |

| Solubility | Soluble: DMSO, Methanol, EthanolSparingly Soluble: Water (Cold)Insoluble: Hexane, Diethyl Ether | Hydrazide moiety confers polarity; heating required for aqueous dissolution. |

| pKa (Calculated) | ~3.5 (Hydrazide -NH₂⁺)~13.0 (Amide -NH-) | The terminal nitrogen is weakly basic; the amide proton is weakly acidic. |

| LogP | 1.12 ± 0.2 | Moderate lipophilicity suitable for CNS-active drug design. |

| H-Bond Donors | 2 | Primary amine (-NH₂) and Amide (-NH-). |

| H-Bond Acceptors | 2 | Carbonyl oxygen and terminal nitrogen.[2] |

Optimized Synthesis Protocol

Objective: Synthesis of 3-Phenylpropanehydrazide via nucleophilic acyl substitution (hydrazinolysis) of ethyl hydrocinnamate. Scale: 10 mmol (adaptable).

Reagents:

-

Precursor: Ethyl 3-phenylpropionate (Ethyl hydrocinnamate) [CAS: 2021-28-5][3]

-

Reagent: Hydrazine hydrate (80% or 98% grade)

-

Solvent: Absolute Ethanol

Step-by-Step Methodology:

-

Setup: Charge a 50 mL round-bottom flask with Ethyl 3-phenylpropionate (1.78 g, 10 mmol) and Absolute Ethanol (10 mL).

-

Addition: Add Hydrazine hydrate (1.5 mL, ~30 mmol, 3.0 equiv) dropwise with stirring. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (80 °C) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1; Product R_f < Starting Material).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If crystals form spontaneously, filter and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure (rotary evaporator) to ~20% volume, then cool in an ice bath to induce crystallization.

-

-

Purification: Recrystallize the crude solid from hot ethanol to yield white needle-like crystals .

-

Yield Expectation: 85–92%.

Chemical Reactivity & Derivatization Workflow

The hydrazide group is a versatile "chemical handle." The diagram below illustrates the two primary pathways for derivatization: Schiff base formation (imines) and Cyclization to heterocycles.

Figure 1: Synthetic workflow transforming the ester precursor into bioactive heterocyclic scaffolds.

Analytical Characterization

To validate the synthesis, the following spectral signals must be observed.

1H NMR (300 MHz, DMSO-d₆)

-

δ 9.05 ppm (s, 1H): Amide -NH- proton (Broad, D₂O exchangeable).

-

δ 7.15 – 7.30 ppm (m, 5H): Aromatic Phenyl protons.

-

δ 4.15 ppm (bs, 2H): Terminal -NH₂ protons (Broad, D₂O exchangeable).

-

δ 2.80 ppm (t, J=7.5 Hz, 2H): Benzylic -CH₂- (Adjacent to Phenyl).

-

δ 2.35 ppm (t, J=7.5 Hz, 2H): Carbonyl-adjacent -CH₂- (Adjacent to C=O).

FT-IR (KBr Pellet)

-

3300 – 3200 cm⁻¹: N-H stretching (Doublet for -NH₂).

-

1640 – 1660 cm⁻¹: C=O stretching (Amide I band).

-

1530 – 1550 cm⁻¹: N-H bending (Amide II band).

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

GHS Codes: H315, H319, H335.

-

Storage: Store at 2–8 °C in a tightly sealed container, protected from light. Hydrazides can oxidize slowly upon prolonged exposure to air.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

-

Antimicrobial Evaluation of Imines and Thiazolidinones Derived from 3-Phenylpropanehydrazide. Acta Poloniae Pharmaceutica - Drug Research, Vol. 66 No. 4, pp. 369-375. (2009).

-

Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists. Journal of Medicinal Chemistry, 63(7), 3538–3562. (2020).

-

3-Phenylpropanehydrazide Product Safety Data. BLD Pharm.

-

Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. (2007).

Sources

An In-depth Technical Guide on the Early Synthesis and Discovery of 3-Phenylpropanehydrazide

Preamble: Situating 3-Phenylpropanehydrazide in the Continuum of Organic Synthesis

The history of 3-phenylpropanehydrazide, also known as hydrocinnamic acid hydrazide, is not one of a singular, celebrated discovery. Instead, its emergence is a logical and elegant consequence of foundational 19th and early 20th-century advancements in organic chemistry. The discovery of hydrazine by Hermann Emil Fischer and the systematic development of methods for forming the hydrazide functional group by chemists like Theodor Curtius laid the essential groundwork.[1] The first simple organic hydrazides, those of formic and acetic acid, were prepared by Curtius in 1895, establishing the fundamental transformation that would later be applied to a vast array of carboxylic acids.[2]

This guide, therefore, approaches the "discovery" of 3-phenylpropanehydrazide not as a moment in time, but as the practical application of established principles to a readily available precursor, 3-phenylpropanoic acid. We will dissect the most probable and historically significant synthetic pathway, elucidating the chemical rationale behind each step, reflecting the knowledge and techniques accessible to early organic chemists. This document is intended for researchers, scientists, and drug development professionals who appreciate that the synthesis of any molecule is built upon a rich history of chemical innovation.

The Foundational Precursor: Synthesis of 3-Phenylpropanoic Acid (Hydrocinnamic Acid)

The journey to 3-phenylpropanehydrazide begins with its parent carboxylic acid. The synthesis of 3-phenylpropanoic acid was well-established long before its hydrazide derivative became a subject of interest. The most common and historically significant method for its preparation is the reduction of cinnamic acid.[3][4][5]

Causality in Precursor Synthesis: The Reduction of Cinnamic Acid

The choice of cinnamic acid as a starting material is predicated on its availability and the reliability of reducing its alkene functional group without affecting the aromatic ring or the carboxylic acid. Early methods included reduction with sodium amalgam in water or electrolytic reduction.[3][6] However, the advent of catalytic hydrogenation provided a more efficient and cleaner route that remains relevant today.

The underlying principle of this reduction is the selective addition of hydrogen across the double bond of the propenoic acid side chain. This transformation eliminates the conjugation of the double bond with the phenyl ring and the carboxyl group, resulting in the saturated hydrocinnamic acid.

The Core Synthesis: A Probable Early Route to 3-Phenylpropanehydrazide

The most logical and historically consistent pathway to 3-phenylpropanehydrazide from its parent acid involves a two-step process: esterification followed by hydrazinolysis. This approach circumvents the direct and often difficult reaction of a carboxylic acid with hydrazine.

Caption: Probable early synthetic pathway to 3-phenylpropanehydrazide.

Step 1: Esterification of 3-Phenylpropanoic Acid

The direct reaction of a carboxylic acid with hydrazine to form a hydrazide is possible but often requires harsh conditions. A more controlled and efficient method, well-established in the early 20th century, is to first convert the carboxylic acid to an ester. This "activates" the carbonyl group, making it more susceptible to nucleophilic attack.

Expertise & Experience in Method Selection: The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is the most probable method employed. Using a simple alcohol like ethanol (EtOH) in the presence of a catalytic amount of a strong acid (like sulfuric acid, H₂SO₄) shifts the equilibrium towards the formation of the ethyl ester and water. The removal of water as it forms can further drive the reaction to completion.

Protocol: Fischer Esterification of 3-Phenylpropanoic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-phenylpropanoic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of absolute ethanol (e.g., 5-10 eq) to serve as both reactant and solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC) if available, or by assuming completion after a set time.

-

Workup and Isolation: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether and washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield crude ethyl 3-phenylpropanoate, which can be purified by distillation.

Step 2: Hydrazinolysis of the Ester

This is the pivotal step where the hydrazide functional group is formed. The ester, being more reactive than the carboxylic acid, readily undergoes nucleophilic acyl substitution with hydrazine.

Trustworthiness of the Protocol: This reaction is generally high-yielding and clean. Hydrazine hydrate (H₂NNH₂·H₂O) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is an effective leaving group, resulting in the stable hydrazide product.

Protocol: Synthesis of 3-Phenylpropanehydrazide via Hydrazinolysis

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-phenylpropanoate (1.0 eq) in a suitable alcohol solvent, such as ethanol.

-

Reagent Addition: Add hydrazine hydrate (typically 1.1 to 1.5 eq) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux for several hours (e.g., 6-12 hours). The reaction progress can be monitored by the disappearance of the starting ester spot on TLC.

-

Isolation of Product: Upon completion, cool the reaction mixture. The product, 3-phenylpropanehydrazide, is often a solid that will precipitate from the solution upon cooling or after partial removal of the solvent.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white crystalline solid.

Physicochemical Data and Characterization

While early characterization methods were limited compared to modern spectroscopic techniques, fundamental physical properties would have been used for identification and purity assessment.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Would have been determined via melting-point apparatus. |

| Solubility | Soluble in alcohols, likely sparingly soluble in water. |

Modern Context and Significance

Today, 3-phenylpropanehydrazide is recognized as a valuable chemical intermediate. It serves as a reactant in the synthesis of more complex molecules, including trisubstituted 1,2,4-triazoles, which have been investigated as ligands for the human ghrelin receptor, and in the creation of oxadiazole and triazole-substituted naphthyridines, which have been explored as potential HIV-1 integrase inhibitors.[7] Its synthesis remains rooted in the classic principles of esterification and hydrazinolysis, a testament to the enduring logic of these foundational organic reactions.

References

- Google Patents. (n.d.). CN102617328A - Preparation method of hydrocinnamic acid.

-

MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). hydrocinnamic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

-

World of Molecules. (n.d.). Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US5939581A - Processes for preparing hydrocinnamic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. US5939581A - Processes for preparing hydrocinnamic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-PHENYL-PROPIONIC ACID HYDRAZIDE | 3538-68-9 [chemicalbook.com]

theoretical studies on 3-Phenylpropanehydrazide conformation

Executive Summary

This technical guide establishes the standard computational protocol for analyzing the conformational landscape of 3-Phenylpropanehydrazide (hydrocinnamoyl hydrazide). As a pharmacophore linking a lipophilic phenyl ring to a polar hydrazide via a flexible propyl chain, this molecule presents unique degrees of freedom critical for binding affinity studies (e.g., MAO inhibition, antimicrobial activity). This guide details the Density Functional Theory (DFT) methodologies required to resolve its syn/anti periplanar preferences, intramolecular hydrogen bonding, and vibrational signatures.

Introduction: The Conformational Challenge

3-Phenylpropanehydrazide (

-

The Hydrazide Terminus (

): Exhibits restricted rotation around the -

The Propyl Linker (

): Subject to gauche vs. anti rotameric equilibria, influencing the spatial distance between the aromatic ring and the hydrazide "warhead." -

The Phenyl Rotor: Rotates relative to the alkyl chain, affecting

-stacking potential.

Accurate modeling requires a protocol that accounts for the pyramidalization of the terminal nitrogen and the competition between steric repulsion and intramolecular hydrogen bonding (e.g.,

Theoretical Framework & Methodology

To ensure high-fidelity results comparable to experimental X-ray or spectroscopic data, the following computational workflow is mandated.

Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic hydrazides, providing an optimal balance between cost and accuracy for vibrational frequencies.

-

Basis Set: 6-311++G(d,p) .[1][2][3]

-

Why: Diffuse functions (++) are critical for correctly modeling the lone pairs on the hydrazide nitrogens and the carbonyl oxygen. Polarization functions (d,p) are necessary for the aromatic ring and hydrogen bonding interactions.

-

-

Solvent Model: PCM (Polarizable Continuum Model) or SMD using DMSO or Methanol.

-

Reasoning: Hydrazides are often synthesized/crystallized in polar solvents. Gas-phase calculations often overemphasize intramolecular H-bonds that are disrupted in solution.

-

Potential Energy Surface (PES) Scan Protocol

Do not rely on a single optimization. You must perform a relaxed PES scan across two primary dihedral angles:

- (C-C-C=O): To resolve the linker conformation (Anti vs. Gauche).

- (O=C-N-N): To resolve the hydrazide planarity (Syn vs. Anti).

Conformational Landscape Analysis

Based on homologous series (e.g., propanohydrazide, benzhydrazide), the following conformers are the statistically significant minima you will identify.

Table 1: Predicted Conformational Minima

| Conformer | Linker ( | Hydrazide ( | Relative Energy ( | Stability Factor |

| I (Global Min) | Anti (180°) | Anti-Periplanar | 0.00 kcal/mol | Steric minimization; max dipole separation. |

| II | Gauche (±60°) | Anti-Periplanar | +0.8 - 1.2 kcal/mol | Stabilized by weak |

| III | Anti (180°) | Syn-Periplanar | +3.5 - 5.0 kcal/mol | Destabilized by lone-pair repulsion ( |

Critical Insight: The Anti-Periplanar hydrazide conformation (where the

andbonds are roughly 180° apart) is overwhelmingly favored due to the "amide resonance" effect, which imparts partial double-bond character to the bond. The Syn conformer is rarely observed unless stabilized by a specific intramolecular hydrogen bond (e.g., to an ortho-substituent on the ring, which is absent here).

Electronic & Vibrational Signatures

Validation of the theoretical model is achieved by comparing calculated frequencies with experimental FTIR/Raman data.

Key Vibrational Markers (Scaled by 0.967)

-

Stretching: Expect a doublet in the 3200–3350 cm⁻¹ range (

- Amide I: A strong intensity peak at 1650–1680 cm⁻¹ . This is the most sensitive probe for the syn/anti conformation; the syn isomer typically absorbs at higher frequencies.

- Amide II: Mixed bending mode around 1530–1560 cm⁻¹ .

- Aliphatic: Distinct peaks at 2900–2980 cm⁻¹ (propyl chain) vs. >3000 cm⁻¹ (aromatic).

HOMO-LUMO & Reactivity

-

HOMO Location: Predominantly localized on the hydrazide nitrogen lone pairs and the phenyl ring

-system. This indicates the site of oxidative metabolism or chelation. -

LUMO Location: Localized on the carbonyl group and the phenyl ring, suggesting susceptibility to nucleophilic attack.

-

MEP Map: The carbonyl oxygen will show the deepest negative potential (red), while the hydrazide hydrogens show positive potential (blue), confirming the pharmacophore's H-bond donor/acceptor capability.

Experimental Workflow Visualization

The following diagram outlines the logical flow for the theoretical study, from structure generation to spectral validation.

Caption: Step-by-step computational workflow for determining the stable conformers and vibrational properties of 3-Phenylpropanehydrazide.

References

-

Jensen, J. B. (1956).[4] Crystal structure of hydrazides of aliphatic acids. Acta Crystallographica, 9, 10. Link

-

Relevance: Foundational work establishing the planarity and dimensions of the aliphatic hydrazide group.[3]

-

-

Arjunan, V., et al. (2013).[1] Vibrational spectra, crystal structure, DFT quantum chemical calculations and conformation of the hydrazo-bond.[5] Journal of Molecular Structure, 1047, 249–261. Link

- Relevance: Validates the B3LYP/6-311G(d,p)

-

Saeed, A., et al. (2015). Synthesis, Crystal Structure, and DFT Study of N'-(2,4-Dinitrophenyl)-2-Fluorobenzohydrazide. Journal of Chemistry, 2015, Article ID 464282. Link

- Relevance: Demonstrates the comparison between X-ray data and DFT optimized geometries for phenyl-substituted hydrazides.

-

Jayadevan, S., et al. (2025). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide. Acta Crystallographica Section E, 81, 417-419. Link

- Relevance: Recent study on propanehydrazide derivatives confirming the prevalence of N-H...

-

Leal, K. Z., et al. (2008). Conformational analysis of phloroglucinols... using X-ray diffraction and molecular modeling.[6] Journal of the Brazilian Chemical Society, 19(3). Link

- Relevance: Establishes the protocol for comparing AM1/DFT conformational searches with crystallographic d

Sources

- 1. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations of 3-Phenylpropanehydrazide for Drug Discovery

Introduction: The Significance of 3-Phenylpropanehydrazide in Medicinal Chemistry

3-Phenylpropanehydrazide is a molecule of significant interest in the field of drug development. It serves as a crucial intermediate in the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and oxadiazoles, which have shown promise as potent ligands for various biological targets.[1] Specifically, derivatives of 3-Phenylpropanehydrazide have been investigated as potential HIV-1 integrase inhibitors and ligands for the human ghrelin receptor, highlighting its importance in the quest for new therapeutics.[1]

Understanding the intrinsic electronic and structural properties of 3-Phenylpropanehydrazide at a quantum mechanical level is paramount for rational drug design. Quantum chemical calculations provide a powerful lens through which we can elucidate the molecule's reactivity, stability, and potential interaction sites. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for performing and interpreting quantum chemical calculations on 3-Phenylpropanehydrazide. We will delve into the theoretical underpinnings of these calculations, provide a detailed, step-by-step experimental protocol, and demonstrate how to translate the computational data into actionable insights for drug discovery.

Theoretical Foundations: Choosing the Right Tools for the Task

The selection of an appropriate theoretical method and basis set is a critical first step in any quantum chemical investigation, as it directly impacts the accuracy and computational cost of the calculations. For a molecule like 3-Phenylpropanehydrazide, a balance between these two factors is essential.

Density Functional Theory (DFT): A Pragmatic Choice for Drug-like Molecules

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of pharmaceutical relevance.[2][3] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, offering a favorable balance of accuracy and computational efficiency.[2][3] The choice of the exchange-correlation functional within DFT is crucial. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable results for geometries, vibrational frequencies, and electronic properties.[4][5]

Hartree-Fock (HF) Theory: A Foundational Approach

The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation by approximating the electron-electron interaction as an average field.[6][7][8] While generally less accurate than DFT due to its neglect of electron correlation, HF calculations can still provide valuable qualitative insights and serve as a good starting point for more advanced methods.[7]

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility and accuracy of the wavefunction. For a molecule of the size of 3-Phenylpropanehydrazide, Pople-style basis sets are a common and effective choice. The 6-311++G(d,p) basis set is a robust option that provides a good description of the electronic structure. The inclusion of diffuse functions ("++") is important for accurately describing lone pairs and other diffuse electron densities, while the polarization functions ("(d,p)") allow for more flexibility in the shape of the molecular orbitals, which is crucial for describing chemical bonding.[6]

A Validated Workflow for the Quantum Chemical Analysis of 3-Phenylpropanehydrazide

This section outlines a comprehensive and self-validating protocol for the quantum chemical analysis of 3-Phenylpropanehydrazide. Each step is designed to build upon the previous one, ensuring the reliability and accuracy of the final results.

Figure 1: A schematic representation of the computational workflow for the quantum chemical analysis of 3-Phenylpropanehydrazide.

Step 1: Molecular Structure Input

The initial step involves creating a 3D model of the 3-Phenylpropanehydrazide molecule. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure the correct connectivity and stereochemistry of the molecule. The initial geometry does not need to be perfect, as the subsequent optimization step will refine it.

Step 2: Geometry Optimization

Geometry optimization is the process of finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.[9][10][11][12] This is a critical step, as all subsequent calculations will be based on this optimized geometry.

Protocol:

-

Select the Theoretical Method and Basis Set: For this guide, we will use the B3LYP functional with the 6-311++G(d,p) basis set.

-

Specify the Calculation Type: Set the calculation type to "Optimization".

-

Run the Calculation: Submit the input file to a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

-

Verify Convergence: Ensure that the optimization calculation has converged successfully. This is typically indicated by the program outputting a message confirming that the forces on the atoms are close to zero and that the geometry has reached a stationary point on the potential energy surface.

Step 3: Vibrational Frequency Analysis

A vibrational frequency analysis serves two crucial purposes.[13][14][15][16] First, it confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be further optimized. Second, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra, providing a direct validation of the chosen theoretical method and basis set.

Protocol:

-

Use the Optimized Geometry: The frequency calculation must be performed on the optimized geometry from the previous step.

-

Select the Same Theoretical Method and Basis Set: Consistency in the level of theory is essential for accurate results.

-

Specify the Calculation Type: Set the calculation type to "Frequency".

-

Analyze the Output:

-

Check for Imaginary Frequencies: Confirm that there are no imaginary frequencies, thus verifying the structure as a true minimum.

-

Compare with Experimental Data: If available, compare the calculated vibrational frequencies with experimental IR and Raman data. A good agreement between the theoretical and experimental spectra provides confidence in the computational model. For instance, studies on the closely related 3-phenylpropionic acid have successfully used DFT calculations to assign vibrational spectra.[17][18]

-

Step 4: Electronic Property Calculations

Once the optimized geometry is confirmed as a true minimum, a range of electronic properties can be calculated to gain insights into the molecule's reactivity and potential for intermolecular interactions. These calculations are typically performed as "single-point energy" calculations on the optimized geometry.

Key Electronic Properties and Their Significance in Drug Design:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[10][11][19][20] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[5] It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[5] In drug design, MEP maps can predict sites for hydrogen bonding and other non-covalent interactions with a biological target.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition.[1][18] It can be used to quantify charge transfer interactions between different parts of the molecule and to analyze hyperconjugative effects that contribute to molecular stability.[18]

Protocol:

-

Use the Optimized Geometry: Perform these calculations on the previously optimized and frequency-verified structure.

-

Select the Same Level of Theory: Maintain the B3LYP/6-311++G(d,p) level of theory for consistency.

-

Specify the Desired Analyses: In the input file, request the calculation of molecular orbitals (for HOMO-LUMO analysis), the electrostatic potential (for MEP), and an NBO analysis.

-

Run the Single-Point Calculation: Execute the calculation.

Data Presentation and Interpretation

The quantitative data generated from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Calculated Electronic Properties of 3-Phenylpropanehydrazide

| Property | Value | Unit |

| Total Energy | [Example Value] | Hartrees |

| HOMO Energy | [Example Value] | eV |

| LUMO Energy | [Example Value] | eV |

| HOMO-LUMO Gap | [Example Value] | eV |

| Dipole Moment | [Example Value] | Debye |

Note: The values in this table are placeholders and would be populated with the actual results from the quantum chemical calculations.

Visualization of Molecular Properties

Visual representations are crucial for interpreting the results of quantum chemical calculations.

Sources

- 1. 3-Phenylpropanehydrazide , 95% , 3538-68-9 - CookeChem [cookechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. irjweb.com [irjweb.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sci-Hub. Vibrational spectra of 3-phenylpropionic acid and L-phenylalanine / Journal of Molecular Structure, 2005 [sci-hub.box]

- 15. scribd.com [scribd.com]

- 16. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. asrjetsjournal.org [asrjetsjournal.org]

- 20. researchgate.net [researchgate.net]

Technical Guide: Biological Activity Screening of Novel 3-Phenylpropanehydrazide Derivatives

Executive Summary

This technical guide outlines a rigorous, self-validating workflow for evaluating the biological activity of novel 3-phenylpropanehydrazide derivatives . Unlike generic screening protocols, this guide is tailored to the specific pharmacophore of the phenylpropanoid-hydrazide scaffold.

The 3-phenylpropanehydrazide moiety combines a flexible hydrophobic linker (phenylpropane) with a reactive "warhead" (hydrazide). Consequently, this guide prioritizes two distinct therapeutic avenues based on established structure-activity relationships (SAR):

-

Neuropharmacology: Monoamine Oxidase (MAO) inhibition, where the hydrazide group interacts with the FAD cofactor.

-

Oncology/Antimicrobial: Phenotypic cytotoxicity and microbial growth inhibition, driven by the lipophilic backbone's ability to penetrate cell membranes.

Part 1: Chemical Rationale & Structural Integrity (Pre-Screening)

Before biological assays, the "chemical reality" of the library must be established. Hydrazides are nucleophilic and can degrade into hydrazine (toxic) or cyclize under certain conditions.

Structural Validation Protocol

-

Purity Threshold: >95% (HPLC) is mandatory. Impurities like free hydrazine will cause false positives in cytotoxicity assays.

-

Spectroscopic Check:

-

1H NMR: Confirm the presence of the -CONH-NH- protons (typically broad singlets around 9.0–11.0 ppm).

-

Key Diagnostic: The disappearance of the ethyl ester quartet (if synthesized from ethyl hydrocinnamate) and the appearance of the hydrazide signals.

-

The Pharmacophore Logic

The 3-phenylpropane chain provides a "flexible tether" distinct from the rigid cinnamyl (unsaturated) analogs. This flexibility allows the phenyl ring to orient itself within the hydrophobic pocket of enzymes like MAO-B , while the hydrazide moiety forms a covalent or electrostatic interaction with the cofactor.

Part 2: Primary Screen – Monoamine Oxidase (MAO) Inhibition

Rationale:[1][2][3] Hydrazide derivatives are historically validated MAO inhibitors (e.g., Iproniazid, Phenelzine). This is the highest-probability target for this scaffold.

Assay Principle: Amplex Red Fluorometric Assay

We utilize a horseradish peroxidase (HRP)-coupled method. MAO converts a substrate (Tyramine or Benzylamine) into an aldehyde and hydrogen peroxide (

Mechanism:

Experimental Protocol

Reagents:

-

Recombinant Human MAO-A and MAO-B (Sigma/Corning).

-

Substrate:

-Tyramine (universal) or Benzylamine (MAO-B specific). -

Positive Control: Clorgyline (MAO-A specific), Selegiline (MAO-B specific).

Workflow:

-

Preparation: Dissolve derivatives in DMSO (final well concentration <1%).

-

Incubation: Incubate 10 µL of enzyme + 10 µL of inhibitor (derivative) for 30 mins at 37°C. Critical Step: This allows for potential irreversible binding common with hydrazides.

-

Reaction Start: Add 80 µL of working solution (Amplex Red + HRP + Substrate).

-

Measurement: Read Fluorescence (Ex/Em = 545/590 nm) kinetically for 30 minutes.

Data Analysis:

Calculate % Inhibition:

Visualization: MAO Inhibition Pathway

Caption: Figure 1. Coupled fluorometric assay pathway. The derivative inhibits the MAO enzyme, preventing H2O2 generation and subsequent fluorescent signal.

Part 3: Secondary Screen – Cytotoxicity (Anticancer/Safety)

Rationale: Phenylpropanoids are lipophilic and can penetrate membranes. While seeking neuroprotection (MAO inhibition), we must screen for cytotoxicity to determine if the compound is a potential anticancer agent (high toxicity to tumors) or a safe neuro-drug (low toxicity to normal cells).

Assay Principle: MTT Reduction

Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt to purple formazan crystals.

Experimental Protocol

Cell Lines:

-

Cancer: SH-SY5Y (Neuroblastoma - relevant for CNS drugs), MCF-7 (Breast), HepG2 (Liver).

-

Normal (Control): HUVEC or NIH/3T3 Fibroblasts.

Steps:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add derivatives (0.1 – 100 µM) for 48h.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h.

-

Solubilization: Dissolve formazan in DMSO.

-

Read: Absorbance at 570 nm.

Selectivity Index (SI) Calculation:

-

Interpretation: An SI > 10 indicates a promising anticancer lead. An SI < 1 (with high potency) indicates general toxicity.

Part 4: Screening Workflow & Decision Logic

The following diagram illustrates the decision matrix for moving a 3-phenylpropanehydrazide derivative from synthesis to lead optimization.

Caption: Figure 2. Hierarchical screening workflow. Compounds must pass purity and enzymatic potency thresholds before phenotypic toxicity profiling.

Part 5: Data Summary & SAR Trends

When analyzing your data, organize results to highlight Structure-Activity Relationships (SAR). The 3-phenylpropane backbone allows for substitution on the phenyl ring (R-groups).

Table 1: Expected SAR Trends for 3-Phenylpropanehydrazides

| Substitution (Phenyl Ring) | Predicted Effect (MAO Inhibition) | Predicted Effect (Cytotoxicity) | Rationale |

| Unsubstituted | Moderate Baseline | Low | Baseline lipophilicity. |

| Electron Withdrawing (e.g., 4-Cl, 4-NO2) | Increased Potency | Moderate | EWGs often enhance binding affinity in the MAO active site [1]. |

| Electron Donating (e.g., 4-OMe) | Variable | Low | May reduce hydrazide reactivity; often improves solubility. |

| Bulky Groups (e.g., 4-t-butyl) | Decreased Potency | High | Steric hindrance in enzyme pocket; increased membrane disruption. |

Part 6: ADME Prediction (In Silico)

Before in vivo testing, screen the top hits using SwissADME or similar tools.

-

Blood-Brain Barrier (BBB): Essential for MAO inhibitors. The 3-phenylpropane chain usually imparts sufficient lipophilicity (LogP ~2-3) to cross the BBB.

-

PAINS Filter: Ensure the hydrazide is not flagging as a Pan-Assay Interference Compound (though hydrazides are often flagged, validation via specific dose-response curves is required).

References

-

Tipton, K. F. (1972).[4] Inhibition of Monoamine Oxidase by Substituted Hydrazines.[4][5] Biochemical Journal, 128(4), 913-919. Link

- Carradori, S., et al. (2014). Selective MAO-B inhibitors: a lesson from natural products. Molecular Diversity, 18, 419–432.

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

-

Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

-

Kumar, R., et al. (2020).[6] Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries.[7] Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675.[7] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]

- 4. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of monoamine oxidase activity by phenylpropanolamine, an anorectic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-Phenylpropanehydrazide (Hydrocinnamic Acid Hydrazide)

Executive Summary & Strategic Rationale

This technical guide details the synthesis of 3-phenylpropanehydrazide (CAS: 3538-68-9) from 3-phenylpropanoic acid . This hydrazide is a critical pharmacophore and intermediate, widely utilized in the synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles—motifs common in HIV-1 integrase inhibitors and ghrelin receptor ligands.

Route Selection: The Ester Activation Pathway

While direct coupling of carboxylic acids with hydrazine using carbodiimides (e.g., EDC/DCC) is possible, it is operationally discouraged for this substrate due to the high nucleophilicity of hydrazine, which leads to the formation of symmetric diacylhydrazines (dimers) as major byproducts.

Therefore, this guide utilizes the Fischer Esterification-Hydrazinolysis Route . This two-step sequence offers superior control over stoichiometry, simplifies purification (avoiding urea byproducts), and is amenable to scale-up.

The Pathway:

-

Activation: Acid-catalyzed esterification to Methyl 3-phenylpropanoate.

-

Substitution: Nucleophilic acyl substitution with Hydrazine Hydrate.

Retrosynthetic Analysis & Workflow

The following diagram outlines the strategic disconnection and the forward process flow.

Figure 1: Process flow diagram illustrating the two-step synthesis from acid to hydrazide.

Step 1: Synthesis of Methyl 3-Phenylpropanoate

The carboxylic acid is first converted to a methyl ester to increase the electrophilicity of the carbonyl carbon and improve the leaving group ability (Methoxide vs. Hydroxide/Water).

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 3-Phenylpropanoic acid | 150.17 | 1.0 | Substrate |

| Methanol (Anhydrous) | 32.04 | Excess (Solvent) | Reagent & Solvent |

| Sulfuric Acid (Conc.) | 98.08 | 0.1 - 0.2 | Catalyst |

Protocol

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 3-phenylpropanoic acid (1.0 equiv) in anhydrous Methanol (approx. 10 mL per gram of substrate).

-

Catalyst Addition: Slowly add concentrated H₂SO₄ (0.1 equiv) dropwise.

-

Note: The reaction is exothermic. Ensure stirring is vigorous to prevent local overheating.

-

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The acid spot (low R_f) should disappear, replaced by the ester spot (high R_f).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess methanol.

-

Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with:

-

Saturated NaHCO₃ (to neutralize catalyst and unreacted acid).

-

Brine (saturated NaCl).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Yield: Expect a clear, colorless oil (Methyl 3-phenylpropanoate). Yields typically exceed 90%.

Step 2: Hydrazinolysis to 3-Phenylpropanehydrazide

This step involves the nucleophilic attack of hydrazine on the ester carbonyl.

Mechanism of Action

The reaction proceeds via a tetrahedral intermediate. Hydrazine is a potent alpha-effect nucleophile, making this reaction faster than standard aminolysis.

Figure 2: Mechanistic pathway of the hydrazinolysis reaction.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Methyl 3-phenylpropanoate | 164.20 | 1.0 | Intermediate |

| Hydrazine Hydrate (80% or 100%) | 50.06 | 3.0 - 5.0 | Nucleophile |

| Ethanol (Absolute) | 46.07 | Solvent | Solvent |

Critical Note on Stoichiometry: A large excess of hydrazine (3–5 equiv) is mandatory to prevent the formation of the dimer (N,N'-di(3-phenylpropionyl)hydrazine).

Protocol

-

Safety Prep: Perform all operations in a fume hood. Wear butyl rubber gloves (hydrazine penetrates nitrile).

-

Mixing: In an RBF, dissolve the Methyl 3-phenylpropanoate (from Step 1) in Ethanol (5 mL per gram).

-

Addition: Add Hydrazine Hydrate (excess) slowly at room temperature.

-

Reaction: Heat the mixture to reflux (78°C) for 6–12 hours.

-

Observation: The solution usually remains clear or turns slightly yellow.

-

-

Workup & Isolation:

-

Option A (Precipitation): Upon cooling to 0°C (ice bath), the hydrazide often crystallizes as a white solid. Filter and wash with cold ethanol.

-

Option B (Evaporation): If no precipitate forms, remove the solvent and excess hydrazine under reduced pressure.

-

Warning: The rotary evaporator exhaust must be trapped or vented into a hood; do not release hydrazine vapors into the lab.

-

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or Hexane/EtOAc if necessary.

-

Physical Properties: The product is a white to off-white solid. Melting point range: ~104–106°C.

Analytical Validation

Confirm the identity of 3-Phenylpropanehydrazide using the following spectroscopic markers.

| Technique | Expected Signal | Assignment |

| 1H NMR (DMSO-d6) | δ 9.05 (s, 1H) | -CO-NH - (Amide proton) |

| δ 7.15–7.30 (m, 5H) | Aromatic Ring Protons | |

| δ 4.15 (s, 2H) | -NH-NH₂ (Amino protons) | |

| δ 2.80 (t, 2H) | Ph-CH₂ -CH2- | |

| δ 2.35 (t, 2H) | -CH2-CH₂ -CO- | |

| IR Spectroscopy | 3200–3300 cm⁻¹ | N-H stretching (doublet for NH2) |

| 1640–1660 cm⁻¹ | C=O stretching (Amide I) |

Critical Safety & Compliance (Hydrazine Handling)

Hydrazine hydrate is a Category 1B Carcinogen , highly toxic, and corrosive. Strict adherence to safety protocols is non-negotiable.

-

Decontamination: Spills should be neutralized immediately with dilute hypochlorite solution (bleach) to oxidize hydrazine to nitrogen gas.

-

Waste Disposal: All mother liquors containing hydrazine must be segregated into "Basic/Toxic" waste streams and clearly labeled. Do not mix with oxidizing acids.

-

PPE: Use a face shield and long-sleeved chemical-resistant lab coat. Standard nitrile gloves offer poor protection against hydrazine; double-gloving or using butyl rubber is recommended.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.

-

Sigma-Aldrich. Safety Data Sheet: Hydrazine Hydrate.

-

PubChem. Methyl 3-phenylpropanoate Compound Summary. National Library of Medicine.

-

Organic Syntheses. General Methods for Hydrazide Formation. Org. Synth. 1946 , 26, 13.

-

CookeChem. 3-Phenylpropanehydrazide Properties.

Preliminary Investigation of 3-Phenylpropanehydrazide as a Chemical Probe

An In-depth Technical Guide:

Abstract

Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the interrogation of complex biological systems. The hydrazide functional group, a derivative of hydrazine, presents a versatile "warhead" for the design of such probes due to its dual reactivity as both a nucleophile and a reductant. This guide provides a comprehensive overview of the preliminary investigation of 3-Phenylpropanehydrazide, a molecule combining the reactive hydrazide moiety with a phenylpropanoid scaffold, as a potential chemical probe. We will delve into the rationale for its selection, a detailed synthesis protocol and characterization, and a roadmap for its initial biochemical and cellular evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of activity-based protein profiling and novel probe development.

Introduction: The Rationale for Investigating 3-Phenylpropanehydrazide

The development of small molecule probes to study protein function and identify novel therapeutic targets is a cornerstone of modern chemical biology. An ideal chemical probe should exhibit high selectivity and potency for its intended target, possess suitable physicochemical properties for use in cellular or in vivo models, and have a known mechanism of action. The "warhead" of a probe, the functional group responsible for interacting with its biological target, is a critical design element.

Hydrazides and their parent compounds, hydrazines, have emerged as powerful and versatile warheads for chemical probes.[1][2] Their utility stems from their rich chemistry; the lone pair of electrons on the nitrogen atoms makes them effective nucleophiles, while they can also participate in redox reactions, allowing them to target a broad range of enzymatic activities.[1][2][3] This dual reactivity allows hydrazine-based probes to covalently label diverse enzyme classes, including those with electrophilic cofactors or transiently generated reactive intermediates, which are often inaccessible to conventional probes.[3]

3-Phenylpropanehydrazide is a compelling candidate for investigation as a chemical probe for several reasons:

-

The Hydrazide Warhead: As a derivative of hydrazine, it possesses the inherent reactivity to potentially target a wide array of proteins.[4][5][6]

-

The Phenylpropanoid Scaffold: The 3-phenylpropyl group belongs to the phenylpropanoid class of compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[7] This scaffold may provide a degree of selectivity for certain classes of enzymes. For instance, its precursor, 3-phenylpropanoic acid, is a known metabolite and a substrate for medium-chain acyl-CoA dehydrogenase (MCAD).[8]

-

Synthetic Tractability: The synthesis of 3-Phenylpropanehydrazide is straightforward, making it an accessible starting point for a probe development program.

This guide outlines the initial steps required to synthesize, characterize, and evaluate 3-Phenylpropanehydrazide as a foundational chemical probe.

Synthesis and Characterization

The synthesis of 3-Phenylpropanehydrazide is typically achieved through the condensation of a 3-phenylpropanoic acid derivative with hydrazine. A common and efficient method involves the activation of the carboxylic acid, for example, by conversion to an ester, followed by reaction with hydrazine hydrate.

Synthetic Workflow

The overall synthetic scheme is a two-step process starting from the commercially available 3-phenylpropanoic acid.

Caption: Synthesis of 3-Phenylpropanehydrazide from 3-phenylpropanoic acid.

Detailed Experimental Protocol: Synthesis of 3-Phenylpropanehydrazide

Materials:

-

3-Phenylpropanoic acid (hydrocinnamic acid)

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol

-

Hydrazine hydrate (80% solution)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

Step 1: Synthesis of Methyl 3-phenylpropanoate

-

To a stirred solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous methanol (5 mL/mmol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield methyl 3-phenylpropanoate as a colorless oil. The product is often used in the next step without further purification.

Step 2: Synthesis of 3-Phenylpropanehydrazide

-

To a solution of methyl 3-phenylpropanoate (1.0 eq) in methanol (5 mL/mmol), add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to reflux and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-Phenylpropanehydrazide as a white crystalline solid.[9]

Physicochemical and Spectroscopic Characterization

It is crucial to confirm the identity and purity of the synthesized probe. The following table summarizes the expected data for 3-Phenylpropanehydrazide.

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Appearance | White crystalline solid |

| ¹H NMR (DMSO-d₆) | δ 9.0 (s, 1H, -NH), 7.3-7.1 (m, 5H, Ar-H), 4.2 (s, 2H, -NH₂), 2.7 (t, 2H, -CH₂-Ar), 2.2 (t, 2H, -CH₂-CO) |

| ¹³C NMR (DMSO-d₆) | δ 170.0 (C=O), 141.5 (Ar-C), 128.5 (Ar-CH), 128.3 (Ar-CH), 126.0 (Ar-CH), 35.0 (-CH₂-Ar), 31.0 (-CH₂-CO) |

| Mass Spec (ESI+) | m/z 165.1 [M+H]⁺ |

| IR (KBr, cm⁻¹) | 3300-3200 (N-H stretch), 1640 (C=O stretch, Amide I), 1540 (N-H bend, Amide II) |

Preliminary Investigation as a Chemical Probe

With the synthesized and characterized 3-Phenylpropanehydrazide in hand, the next phase is to evaluate its potential as a chemical probe. This involves a series of biochemical and cellular assays to assess its reactivity, identify potential targets, and determine its suitability for use in biological systems.

General Workflow for Probe Evaluation

The evaluation process follows a logical progression from initial reactivity profiling in a complex mixture to target identification and validation.

Caption: Workflow for activity-based protein profiling using a clickable probe.

Synthesis of a "Clickable" Probe Analogue

For target identification using modern proteomic methods, a "clickable" version of the probe is required. This involves synthesizing an analogue of 3-Phenylpropanehydrazide that contains a bioorthogonal handle, such as a terminal alkyne or azide group. This allows for the covalent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: In-vitro Protein Labeling

Objective: To determine if 3-Phenylpropanehydrazide can covalently label proteins in a complex biological mixture.

Materials:

-

Clickable 3-Phenylpropanehydrazide analogue (e.g., with a terminal alkyne).

-

Cell lysate (e.g., from HEK293T or a relevant cell line).

-

Biotin-azide reporter tag.

-

CuSO₄, TBTA (or other Cu(I) ligand), and sodium ascorbate.

-

SDS-PAGE gels, Western blotting apparatus, and anti-biotin antibody.

Procedure:

-

Labeling: Incubate the cell lysate (1 mg/mL total protein) with the clickable probe (e.g., 10-50 µM) for 1 hour at 37 °C. Include a DMSO vehicle control.

-

Click Reaction: To the labeled lysate, add the following click-chemistry reagents in order: biotin-azide (100 µM), CuSO₄ (1 mM), TBTA (1 mM), and freshly prepared sodium ascorbate (1 mM). Vortex and incubate for 1 hour at room temperature.

-

Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Visualization: Transfer the proteins to a nitrocellulose membrane and perform a Western blot using a streptavidin-HRP conjugate or an anti-biotin antibody to visualize the biotin-labeled proteins.

Expected Outcome: The appearance of specific bands in the probe-treated lane, but not in the DMSO control, indicates that the probe is covalently labeling a subset of proteins in the lysate.

Cellular Assays: Permeability and Cytotoxicity

Before use in live cells, it's essential to assess the probe's cell permeability and potential toxicity.

-

Cytotoxicity: An MTT assay or similar cell viability assay should be performed by treating a relevant cell line with increasing concentrations of 3-Phenylpropanehydrazide for 24-48 hours. This will determine the concentration range at which the probe can be used without causing significant cell death.

-

Cellular Imaging: Using a clickable analogue and a fluorescent azide reporter (e.g., TAMRA-azide), live-cell imaging can be performed. This will help visualize the subcellular localization of the probe's targets and confirm its ability to cross the cell membrane.[1]

Potential Applications and Future Directions

The preliminary investigation of 3-Phenylpropanehydrazide lays the groundwork for its development as a useful chemical probe. Based on the broad reactivity of the hydrazide moiety, it has the potential to target a diverse range of enzymes, including oxidoreductases and enzymes that utilize electrophilic cofactors.[2][3]

Future Directions:

-

Proteomic Target Identification: If in-vitro labeling is successful, large-scale proteomic experiments using the clickable probe coupled with mass spectrometry can identify the specific protein targets.

-

Target Validation: Once potential targets are identified, validation is crucial. This can be achieved through competition experiments where pre-incubation with an excess of the non-clickable 3-Phenylpropanehydrazide prevents labeling by the clickable probe.

-

Structure-Activity Relationship (SAR) Studies: The 3-phenylpropyl scaffold can be systematically modified to improve potency and selectivity for a specific target of interest.

-

Drug Discovery Lead: Given that many hydrazide-containing molecules have therapeutic applications, any validated targets of 3-Phenylpropanehydrazide could represent starting points for drug discovery programs.[4][10][11][12] 3-Phenylpropanehydrazide itself has been used as an intermediate in the synthesis of potential inhibitors for targets like HIV-1 integrase.[13]

Conclusion

3-Phenylpropanehydrazide represents an attractive and synthetically accessible starting point for the development of a novel chemical probe. Its combination of a versatile hydrazide warhead and a biologically relevant phenylpropanoid scaffold warrants a thorough investigation. The experimental roadmap detailed in this guide provides a clear path for its synthesis, characterization, and preliminary evaluation in biochemical and cellular contexts. The insights gained from these initial studies will be invaluable in determining the utility of 3-Phenylpropanehydrazide as a tool for exploring the "electrophilome" and uncovering new opportunities in drug discovery.

References

- Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.

-

Lin, Z., Wang, X., Bustin, K. A., He, L., Suciu, R. M., Schek, N., ... & Marmorstein, R. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Retrieved from [Link]

-

Tserng, K. Y., & Jin, S. J. (1991). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed. Retrieved from [Link]

-

Martin, C. A., Gembicky, M., Gembicky, D., & Bane, S. L. (2019). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. Molecules, 24(15), 2829. Retrieved from [Link]

-

Wang, X., Lin, Z., He, L., Suciu, R. M., Bustin, K. A., Schek, N., ... & Marmorstein, R. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS chemical biology, 16(5), 825-836. Retrieved from [Link]

-

Moura, A. S., da Silva, A. F., da Silva, A. C. A., de Oliveira, R. N., & de Oliveira, A. S. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4967. Retrieved from [Link]

-

Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical reviews in food science and nutrition, 60(16), 2655-2675. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis of azolethione derivatives from 3-(phenylami-no)propanehydrazide. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(1), 1-20. Retrieved from [Link]

-

Abidov, M. T. (2021). Pharmacological aspects of hydrazides and hydrazide derivatives. Medycyna i Zdrowie, 2(1), 7-14. Retrieved from [Link]

-

Galande, A. K., Weissleder, R., & Tung, C. H. (2006). Fluorescence probe with a pH-sensitive trigger. Bioconjugate chemistry, 17(2), 255-257. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Retrieved from [Link]

-

Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12(1), 28-39. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Retrieved from [Link]

-

Jankauskaitė, L., Jonavičienė, I., & Čikotienė, I. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(21), 6430. Retrieved from [Link]

-

ResearchGate. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Retrieved from [Link]

-

The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Retrieved from [Link]

-

Medical Science and Health. (n.d.). Pharmacological aspects of hydrazides and hydrazide derivatives. Retrieved from [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound). Retrieved from [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.anstar.edu.pl [journals.anstar.edu.pl]

- 7. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tpcj.org [tpcj.org]

- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Phenylpropanehydrazide , 95% , 3538-68-9 - CookeChem [cookechem.com]

Technical Guide: Reaction Mechanism & Synthesis of 3-Phenylpropanehydrazide

Executive Summary

3-Phenylpropanehydrazide (Hydrocinnamoyl hydrazide) is a critical linker scaffold in medicinal chemistry, serving as a precursor for 1,3,4-oxadiazoles, triazoles, and pyrazoles—heterocycles frequently observed in anti-inflammatory and kinase-inhibitor pharmacophores. This guide moves beyond standard textbook definitions to analyze the hydrazinolysis of ethyl 3-phenylpropanoate , focusing on the kinetic competition between the desired hydrazide and the unwanted 1,2-diacylhydrazine (dimer) impurity.

Part 1: Mechanistic Foundations ( Pathway)

The formation of 3-phenylpropanehydrazide proceeds via a Nucleophilic Acyl Substitution , specifically following the

The Reaction Coordinate

-

Nucleophilic Attack: The hydrazine molecule (

), possessing a high HOMO energy due to the alpha-effect (repulsion between adjacent lone pairs), attacks the LUMO ( -

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed. This is the highest energy transition state in the pathway.

-

Proton Transfer: Rapid intramolecular or solvent-mediated proton transfer neutralizes the charge, stabilizing the intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (leaving group), which is immediately protonated to form ethanol.

Critical Mechanistic Insight: The Alpha-Effect

The rate of this reaction is significantly faster than standard aminolysis because of the Alpha-Effect . The lone pair on the adjacent nitrogen atom raises the ground-state energy of the nucleophile, reducing the activation energy (

Part 2: Experimental Strategy & Optimization

To ensure high yield and purity, the experimental design must account for thermodynamic and kinetic factors.

Stoichiometry Control (The Dimer Problem)

The most common failure mode is the formation of 1,2-bis(3-phenylpropanoyl)hydrazine (the "dimer").

-

Cause: Once the product (hydrazide) is formed, it still contains a nucleophilic

group. If the concentration of the starting ester is high relative to hydrazine, the product will attack a second ester molecule. -

Solution: Maintain a high Hydrazine:Ester ratio (typically 3:1 to 5:1) . This pseudo-first-order condition ensures the ester molecules statistically encounter hydrazine rather than the already-formed hydrazide.

Solvent Selection

| Solvent | Boiling Point | Suitability | Notes |

| Ethanol (Abs) | 78°C | Optimal | Good solubility for ester; product often crystallizes upon cooling. |

| Methanol | 65°C | Sub-optimal | Lower reflux temp slows kinetics; risk of transesterification (minor). |

| Water | 100°C | Poor | Ester is immiscible; requires phase transfer catalyst (PTC). |

| Solvent-Free | N/A | Variable | Fast but high risk of dimerization due to thermal hotspots. |

Part 3: Validated Experimental Protocol

Target: 3-Phenylpropanehydrazide Precursor: Ethyl 3-phenylpropanoate (Ethyl hydrocinnamate) CAS: 3538-68-9 (Product)

Step-by-Step Methodology

-

Setup: Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

or Ar) to prevent oxidation of hydrazine at high temps. -

Charging:

-

Add Ethyl 3-phenylpropanoate (10.0 mmol, 1.78 g).

-

Add Absolute Ethanol (20 mL).

-

Critical Step: Add Hydrazine Hydrate (80%) (40.0 mmol, ~2.5 mL) dropwise while stirring. Note: The excess is vital.

-

-

Reaction:

-

Heat the mixture to reflux (approx. 80°C bath temperature).

-

Maintain reflux for 4 to 6 hours .

-

Validation: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The ester (

) should disappear; the hydrazide (

-

-

Work-up (Crystallization):

-

Allow the reaction mixture to cool to room temperature.

-

If the product precipitates, filter directly.

-

If no precipitate forms, concentrate the solvent to 50% volume under reduced pressure (Rotavap) and cool in an ice bath (0-4°C) for 1 hour.

-

-

Purification:

-

Filter the white crystalline solid.

-

Wash with cold ethanol (2 x 5 mL) and cold hexanes (2 x 5 mL) to remove unreacted ester.

-

Drying: Vacuum dry at 40°C for 4 hours.

-

Part 4: Visualization (Graphviz/DOT)

Diagram 1: Reaction Mechanism ( )

This diagram illustrates the electron flow and the critical tetrahedral intermediate.

Caption: The

Diagram 2: Experimental Workflow & Logic

This workflow highlights the decision points for purification based on solubility.

Caption: Logical workflow for synthesis and purification, emphasizing the critical TLC checkpoint and crystallization logic.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text for mechanism and nucleophilic substitution kinetics).

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative source on the Alpha-Effect in hydrazine nucleophilicity).

-

Narayana, B., et al. (2010). "Synthesis of new hydrazides and their derivatives." E-Journal of Chemistry. (General protocol validation for hydrazinolysis of esters).

-

Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery. (Contextualizes the use of hydrazide linkers in drug delivery systems).

-

Vertex AI Search. (2023). "Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis." (Provided data on side-reaction mechanisms and dimer formation).

Sources

Methodological & Application

Technical Application Note: Synthesis of N-Acylhydrazones via 3-Phenylpropanehydrazide

Introduction & Scope